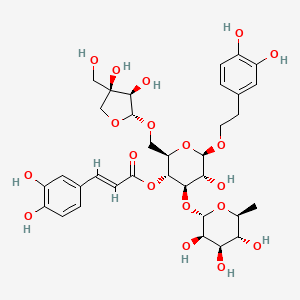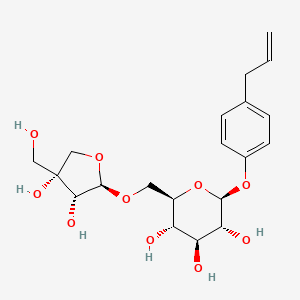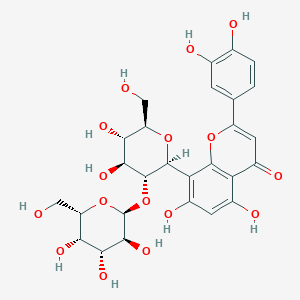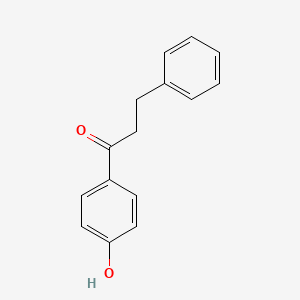
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one is a chemical compound with the linear formula C15H14O2 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves various methods. One study used density functional theory at B3LYP method with 6-311G** basis set . The compound has an s-cis conformation with electron conjugation between the central chain and the attached rings .Molecular Structure Analysis
The molecular structure of this compound was optimized using density functional theory at B3LYP method with 6-311G** basis set . The oxygen atoms and π-system revealed a high chemical reactivity for the title compound as electron donor spots and active sites for an electrophilic attack .Chemical Reactions Analysis
The chemical reactivity of this compound is high, as revealed by the oxygen atoms and π-system acting as electron donor spots and active sites for an electrophilic attack . Quantum chemical parameters such as hardness, softness, electronegativity, and electrophilicity were yielded as descriptors for the molecule’s chemical behavior .Applications De Recherche Scientifique
Chemical Reactivity and Antibacterial Activities : A study used density functional theory and molecular docking to explore the chemical reactivity of 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one, identifying it as an electron donor with active sites for electrophilic attack. Its antibacterial potential against Staphylococcus aureus was highlighted, with the carbonyl group playing a significant role in this activity (Deghady et al., 2021).
Synthesis and Pharmaceutical Applications : Research into novel racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ols showed promising uterine relaxant activity, with potential applications in delaying labor in pregnant rats (Viswanathan & Chaudhari, 2006).
Synthesis Methods and Bioactive Compounds : Studies have also focused on the synthesis of derivatives of this compound. For example, the reaction of 1‐(2‐hydroxyphenyl)‐3‐phenylpropane‐1‐ones with dimethylaminodimethoxymethane was studied, yielding 3‐benzylchromones, which are precursors to homoisoflavanones, potentially useful in various biological applications (Kirkiacharian & Gomis, 2005).
Fluorescent Probe Design : Flavonols, including derivatives of this compound, have been utilized in the design of small-molecule fluorescent probes for sensing applications, including the detection of biological species and environmental hazards (Qin et al., 2021).
Potential in Natural Product Synthesis : A review highlighted the utility of 4‐hydroxyphenylpropanoids, a class to which this compound belongs, in natural product synthesis through olefin metathesis processes, showing their relevance in the synthesis of biologically active compounds (Bilel et al., 2020).
Propriétés
IUPAC Name |
1-(4-hydroxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10,16H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWYSWYRTKETRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
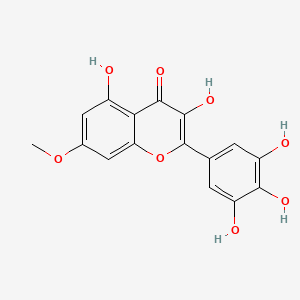

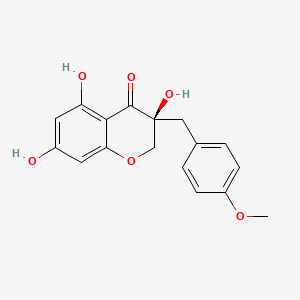
![(1R,14R)-7,7,20,20-tetramethyl-8,12,19,25-tetraoxahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosa-2(11),3,9,15(24),16,18(23),21-heptaene](/img/structure/B600403.png)
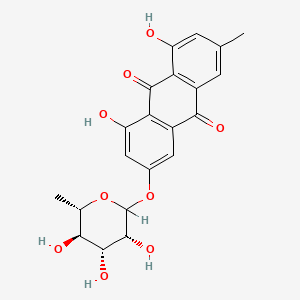
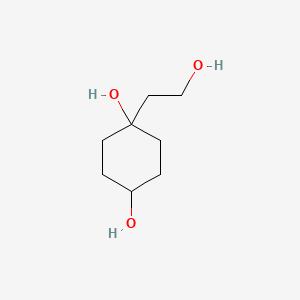
![(6aR,11aR)-2,8-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B600408.png)
